molecular formula C14H19NO3 B12988763 Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate

Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate

Cat. No.: B12988763
M. Wt: 249.30 g/mol
InChI Key: BGDKBYLDRLQYKV-STQMWFEESA-N
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Description

Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate is a chemical compound with the molecular formula C15H21NO3 It is a derivative of benzoic acid and piperidine, featuring a methoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate typically involves the reaction of 4-methoxypiperidine with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoate derivatives.

    Reduction: Formation of 4-(2S,4S)-4-methoxypiperidin-2-yl)methanol.

    Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The methoxy group and piperidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
  • Methyl 4-((2S,4S)-4-hydroxypiperidin-2-yl)benzoate
  • Methyl 4-((2S,4S)-4-aminopiperidin-2-yl)benzoate

Uniqueness

Methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-[(2S,4S)-4-methoxypiperidin-2-yl]benzoate

InChI

InChI=1S/C14H19NO3/c1-17-12-7-8-15-13(9-12)10-3-5-11(6-4-10)14(16)18-2/h3-6,12-13,15H,7-9H2,1-2H3/t12-,13-/m0/s1

InChI Key

BGDKBYLDRLQYKV-STQMWFEESA-N

Isomeric SMILES

CO[C@H]1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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